2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)7-2-1-5-3-12-4-6(5)13-7/h1-2,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRGPQZDUXFAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719123 | |
| Record name | 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905273-59-8 | |
| Record name | 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Research Findings:
A 2023 synthesis described by OrgSyn employed a copper-mediated oxidative addition process to achieve trifluoromethylation of heterocyclic intermediates, yielding the target compound with high regioselectivity and yields around 70-80% (see reference).
- High regioselectivity.
- Compatibility with various functional groups.
- Potential for late-stage modification.
Multistep Synthesis from Trifluoromethyl-Containing Building Blocks
Overview:
This approach constructs the heterocyclic core from trifluoromethylated precursors, often involving ring-forming reactions.
- Synthesis of a trifluoromethylated pyridine derivative (e.g., 2,3,5-trifluoromethylpyridine).
- Subsequent cyclization with suitable amines or aldehydes to form the pyrrolo[3,4-b]pyridine core.
Research Data:
A notable method described in 2012 involved cyclization of trifluoromethylated pyridines with aminoalkenes under thermal or catalytic conditions, achieving yields between 60-75%. The process often employs acid or base catalysis to facilitate ring closure.
Table 1: Summary of Multistep Synthesis Data
| Step | Starting Material | Reagents/Conditions | Yield (%) | References |
|---|---|---|---|---|
| 1 | 2,3,5-Trifluoromethylpyridine | Cyclization with aminoalkenes | 65-70 | , |
| 2 | Cyclized intermediate | Hydrogenation, cyclization | 60-75 | , |
- Flexibility in modifying substituents.
- Suitable for synthesizing derivatives with specific substitutions.
Catalytic and Vapor-Phase Methods
Overview:
Industrial-scale synthesis often employs vapor-phase chlorination and fluorination, especially for intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine, which can be further transformed into the target compound.
- Vapor-phase chlorination of methylpyridines followed by fluorination.
- Use of transition metal catalysts such as iron fluoride at elevated temperatures (>300°C).
Research Findings:
A comprehensive review from 2021 highlights vapor-phase chlorination/fluorination as a scalable method, providing good yields (up to 80%) and high selectivity for trifluoromethylated pyridine derivatives. The process involves a two-phase reactor system: a catalyst fluidized-bed for chlorination and an empty zone for fluorination, as detailed in reference.
Table 2: Industrial Vapor-Phase Synthesis Data
- Suitable for large-scale production.
- High throughput and reproducibility.
Summary Table of Preparation Methods
The synthesis of 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine predominantly relies on advanced trifluoromethylation techniques, either through direct introduction of the CF₃ group onto heterocyclic precursors or via multistep ring construction from trifluoromethylated building blocks. Vapor-phase chlorination and fluorination methods are also significant for industrial-scale production, offering high yields and scalability. These approaches are supported by extensive research and industrial practices, ensuring the compound's availability for pharmaceutical and agrochemical applications.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine exhibits various biological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines. Its mechanism may involve interference with cellular signaling pathways crucial for tumor proliferation.
- Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, making it a candidate for developing treatments for neurodegenerative diseases.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Medicinal Chemistry Applications
The unique structure of this compound allows for modifications that can enhance its pharmacological profile:
- Drug Design : The compound can serve as a scaffold for synthesizing new drugs targeting specific diseases. Its ability to form derivatives makes it versatile in medicinal chemistry.
- Bioconjugation : The trifluoromethyl group can facilitate bioconjugation processes, which are essential in drug delivery systems and targeted therapies.
Material Science Applications
In addition to its biological significance, this compound is also being explored in material science:
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance.
- Nanotechnology : Its unique properties may be exploited in the development of nanoscale materials with specific electronic or optical characteristics.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the antitumor effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting the compound's potential as a lead structure in cancer drug development.
Case Study 2: Neuroprotective Effects
Research conducted on animal models demonstrated that administration of the compound resulted in reduced neuronal damage following ischemic events. These findings support further investigation into its use as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to interactions with various enzymes, receptors, and other proteins, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine family. Key analogs include derivatives with varying substituents or fused ring systems:
Key Observations
Substituent Effects: The trifluoromethyl group (-CF₃) confers strong electron-withdrawing properties, enhancing metabolic stability and binding affinity in drug design compared to unsubstituted or halogenated analogs . Positional Isomerism: The 2-CF₃ vs. 3-CF₃ substitution (CAS 1998215-94-3 vs.
Halogenated Derivatives :
- Chloro (CAS 810668-57-6) and bromo (CAS 1394117-24-8) analogs exhibit higher reactivity in cross-coupling reactions due to the polarizability of halogens, whereas the -CF₃ group offers resistance to metabolic degradation .
Salt Forms :
- Hydrochloride salts (e.g., CAS 651558-51-9) improve solubility in aqueous media, critical for pharmacokinetic optimization .
Safety Profiles :
- The trifluoromethylated compound shares hazard warnings (H315, H319) with its analogs, but brominated derivatives may pose additional risks due to bromide toxicity .
Biological Activity
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C8H7F3N2
- Molecular Weight : 188.15 g/mol
- CAS Number : 905273-59-8
Biological Activities
The biological activities of this compound have been explored in several studies, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. A study highlighted that derivatives of pyrrolidine with trifluoromethyl substitutions showed significant activity against various bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that derivatives of pyrrole compounds can inhibit cancer cell proliferation by inducing apoptosis. The trifluoromethyl group may enhance the binding affinity of the compound to cancer-related targets, making it a candidate for further development in oncology .
Neuroprotective Effects
Recent investigations into neuroprotective agents have shown that compounds similar to this compound can modulate neurotransmitter levels and exhibit protective effects against neurodegenerative diseases. The presence of the trifluoromethyl group appears to influence the compound's ability to cross the blood-brain barrier, enhancing its efficacy in neurological applications .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other pyrrole derivatives.
- Receptor Modulation : It could act as an antagonist or agonist at various neurotransmitter receptors, impacting signaling pathways crucial for cellular function.
- Reactive Oxygen Species (ROS) Scavenging : The structure may allow it to act as an antioxidant, reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have documented the effects and potential applications of this compound:
- Antimicrobial Study :
- Anticancer Research :
- Neuroprotection Investigation :
Q & A
Q. Q1. What are the standard synthetic routes for 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine?
The compound is typically synthesized via cyclization and functional group reduction. For example:
- Cyclization : Starting materials like 2,3-pyridine dicarboxylic acid undergo cyclization under acidic conditions to form the pyrrolo[3,4-b]pyridine core .
- Reduction : Catalytic hydrogenation (e.g., using Pd/C) reduces pyridine rings to dihydro derivatives. Substituents like trifluoromethyl groups are introduced via alkylation or nucleophilic substitution .
- Resolution : Chiral centers (if present) are resolved using chiral auxiliaries or enzymatic methods, achieving yields up to 44% .
Q. Key Analytical Methods :
- NMR : and NMR (e.g., JEOL-FX60Q or Varian XL-300 instruments) confirm regiochemistry and substituent orientation .
- Mass Spectrometry : Low-resolution MS (Finnigan EI-CI) verifies molecular weight .
Advanced Synthesis Challenges
Q. Q2. How can researchers optimize the synthesis to avoid structural isomerization?
Isomerization of the pyrrolo[3,4-b]pyridine core is a common issue. Methodological solutions include:
- Controlled Alkylation : Use bulky bases (e.g., NaH) to direct substitution to the desired position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates during lithiation-alkylation sequences .
- Temperature Control : Reflux in ethanol with sodium ethoxide minimizes side products (e.g., ethyl 8-hydroxy-5-oxo-1,6-naphthyridine vs. ethyl 5-hydroxy-8-oxo-1,7-naphthyridine) .
Q. Example :
| Condition | Product Ratio (Yield) | Reference |
|---|---|---|
| EtONa, EtOH, reflux | 40% vs. 18% isomers | |
| MeONa, MeOH | 50% vs. 20% methyl esters |
Biological Activity and Target Identification
Q. Q3. What are the known biological targets of this compound?
- Protein Kinase Inhibition : Acts as a selective inhibitor for kinases involved in cancer and inflammatory pathways (e.g., FLT3, SYK) .
- Antidiabetic Activity : Stimulates glucose uptake in muscle/fat cells via insulin-independent mechanisms .
- Antimicrobial Effects : Inhibits mycobacterial enoyl-acyl carrier protein reductase (InhA) with MIC values <10 µM .
Q. Advanced Q4. How can structural modifications enhance target specificity?
- Substituent Engineering :
- Trifluoromethyl Group : Enhances metabolic stability and membrane permeability .
- Carboxylic Acid Chains : Improve solubility and AR (aldose reductase) inhibition (IC = 1.4–2.5 µM) .
- Pharmacophore Hybridization : Fusing with pyrazolo or oxadiazole moieties increases affinity for viral integrase (e.g., anti-HIV EC = 1.65 µM) .
Structural and Mechanistic Analysis
Q. Q5. How do researchers resolve contradictions in spectral data for diastereomers?
Q. Case Study :
- Isomerization of 6-ethoxycarbonylmethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine yields two naphthyridine derivatives. Crystallography confirmed regioisomeric structures .
Data Contradictions and Reproducibility
Q. Q6. How to address yield variability in multi-step syntheses?
- Critical Steps :
- Scale-Up Adjustments : Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 24 hrs) and improves reproducibility .
In Vivo Translation Challenges
Q. Q7. What strategies improve pharmacokinetic profiles for in vivo studies?
- Prodrug Design : Ester derivatives (e.g., ethyl carboxylates) enhance oral bioavailability .
- Metabolic Stability : Replace methyl groups with trifluoromethyl to reduce CYP450-mediated degradation (e.g., t >4 hrs in liver microsomes) .
- Toxicity Mitigation : Piperazine or morpholine substituents lower hepatotoxicity (LD >2000 mg/kg in mice) .
Q. Example PK Data :
| Compound | Plasma Exposure | Clearance | Reference |
|---|---|---|---|
| 16 (oxadiazole derivative) | Low | High | |
| 32 (morpholine hybrid) | High | Moderate |
Advanced Mechanistic Probes
Q. Q8. How to validate target engagement in cellular models?
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to confirm selectivity .
- CRISPR Knockout : Validate InhA inhibition in Mycobacterium tuberculosis via gene deletion .
- Glucose Uptake Assays : Radiolabeled 2-deoxyglucose quantifies insulin-independent activity in 3T3-L1 adipocytes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
